molecular formula C17H19NO5S2 B2500579 Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate CAS No. 923448-14-0

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate

Cat. No.: B2500579
CAS No.: 923448-14-0
M. Wt: 381.46
InChI Key: QSHSSGIFWAXLRF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Biological Activity

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological evaluation, and relevant case studies surrounding this compound.

Synthesis of this compound

The synthesis of this compound typically involves several key steps, starting from commercially available thiophene derivatives. The general synthetic pathway includes:

  • Formation of Thiophene Derivative : The initial step involves the preparation of a thiophene core, which is then functionalized with a benzylsulfonyl group.
  • Amidation Reaction : This step incorporates the propanamido group through an amidation reaction with appropriate amines.
  • Esterification : The final step involves esterification to yield the ethyl ester derivative.

The overall yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliModerate32 µg/mL
Staphylococcus aureusStrong16 µg/mL
Pseudomonas aeruginosaWeak64 µg/mL
Candida albicansModerate32 µg/mL

These results suggest that the compound possesses a broad-spectrum antibacterial effect, particularly notable against Staphylococcus aureus, which is significant due to its role in various infections.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies using murine models have demonstrated that administration of this compound results in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various thiophene derivatives against a panel of bacterial strains. This compound was among the top performers, particularly against Staphylococcus aureus and Klebsiella pneumoniae .
  • Inflammation Model : In a controlled experiment involving induced paw edema in rats, the compound significantly reduced swelling compared to the control group. Histological analysis revealed decreased infiltration of neutrophils in treated animals, indicating a potential mechanism through which the compound exerts its anti-inflammatory effects .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds suggest that modifications to the benzylsulfonyl moiety can enhance biological activity. For instance, substituents on the benzene ring have been correlated with increased potency against specific microbial strains .

Properties

IUPAC Name

ethyl 2-(3-benzylsulfonylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-2-23-17(20)14-8-10-24-16(14)18-15(19)9-11-25(21,22)12-13-6-4-3-5-7-13/h3-8,10H,2,9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHSSGIFWAXLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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